1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide
Description
1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of nitro groups and a pyrazole ring in its structure contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C11H9N5O5 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-(4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9N5O5/c1-14-6-9(16(20)21)10(13-14)11(17)12-7-2-4-8(5-3-7)15(18)19/h2-6H,1H3,(H,12,17) |
InChI Key |
QKNRBSGKIHXJRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and β-diketones.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-N-(4-trifluoromethylphenyl)-1H-pyrazole-3-carboxamide
- 1-methyl-4-nitro-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both nitro and carboxamide groups, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
